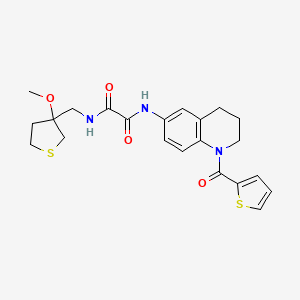

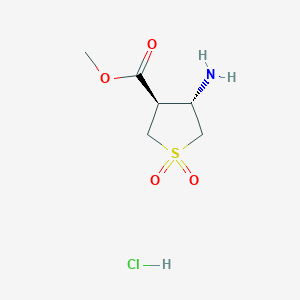

![molecular formula C10H8F3N3O2 B2728930 1,3-二甲基-6-(三氟甲基)吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 2361634-27-5](/img/structure/B2728930.png)

1,3-二甲基-6-(三氟甲基)吡啶并[2,3-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. One method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the reaction of 6-Amino-1,3-dimethyluracil with aliphatic aldehydes on heating in formic acid .Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination reactions . For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用

合成和生物活性

嘧啶衍生物,包括1,3-二甲基-6-(三氟甲基)吡啶并[2,3-d]嘧啶-2,4-二酮,由于其广泛的生物活性而在药物化学中具有重要意义。这些化合物因其抗炎、抗菌、抗病毒、抗真菌和抗肿瘤特性而被探索。嘧啶的合成方法是多样的,提供了多种途径来进一步探索它们的药理潜力。它们的构效关系 (SAR)对于开发毒性最小化和疗效增强的化合物至关重要 (Rashid et al., 2021)。

光学和电子应用

对嘧啶衍生物的研究超出了生物活性,进入了材料科学领域,特别是在开发光学传感器方面。嘧啶基化合物已被用于合成光学传感器,因为它们能够形成配位键和氢键,使其成为检测各种分析物的极好探针。这一应用突出了嘧啶衍生物在科学研究中的多功能性,弥合理学和材料科学之间的差距 (Jindal & Kaur, 2021)。

抗癌研究

嘧啶衍生物的抗癌潜力已被广泛记录,研究重点在于它们对各种癌细胞的作用机制。这些研究为设计新的抗癌药物提供了宝贵的见解,强调了嘧啶骨架在治疗开发中的关键作用。嘧啶通过不同的机制起作用,突出了它们靶向癌症进展中涉及的多种生物途径的潜力 (Kaur et al., 2014)。

催化和化学合成

吡喃并[2,3-d]嘧啶衍生物的合成展示了嘧啶在催化和化学合成中的重要性。这些化合物在医药和制药行业中至关重要,展示了广泛的适用性和生物利用度。使用杂化催化剂为嘧啶衍生物开发新的合成途径强调了正在进行的研究,以提高这些过程的效率和可持续性 (Parmar, Vala, & Patel, 2023)。

作用机制

Target of Action

The primary target of the compound 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione, also known as EN300-6763860, is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

EN300-6763860 interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . EN300-6763860, as a PARP-1 inhibitor, compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The biochemical pathway affected by EN300-6763860 involves the DNA repair mechanism. By inhibiting PARP-1, EN300-6763860 disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This disruption leads to genomic dysfunction and ultimately, cell death .

Pharmacokinetics

It is suggested that most of the synthesized compounds in the same study as en300-6763860 were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The molecular and cellular effects of EN300-6763860’s action involve genomic dysfunction and cell death . By inhibiting PARP-1, EN300-6763860 prevents the repair of damaged DNA, leading to genomic instability. This instability can trigger apoptosis, or programmed cell death .

安全和危害

While specific safety and hazard information for “1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

属性

IUPAC Name |

1,3-dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O2/c1-15-7-6(8(17)16(2)9(15)18)3-5(4-14-7)10(11,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHAFYBWTGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

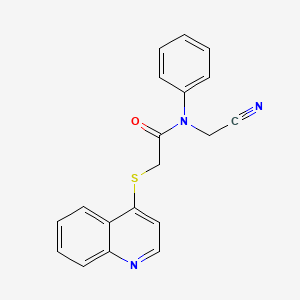

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)

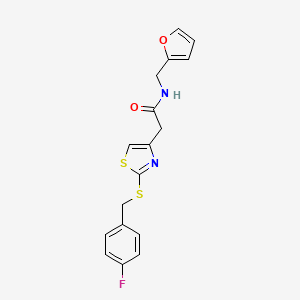

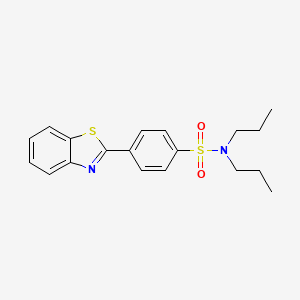

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)

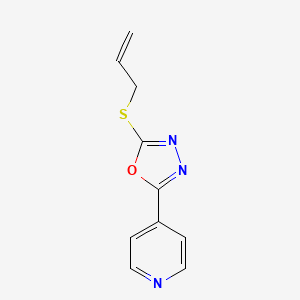

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)

![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)

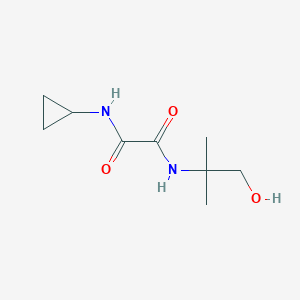

![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)